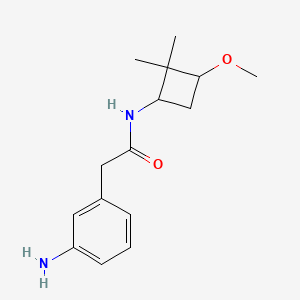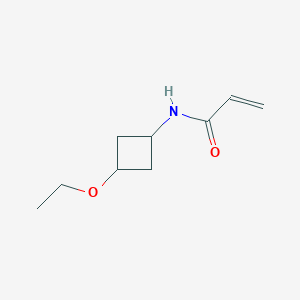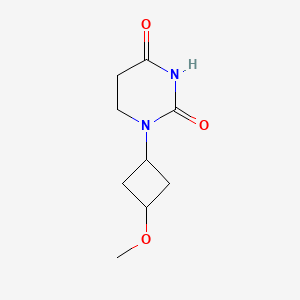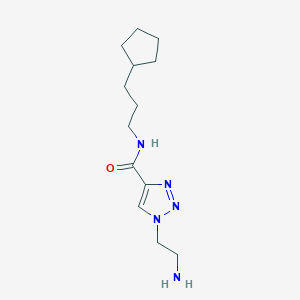![molecular formula C15H22N2O2 B6633268 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide, also known as AP-OEA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. AP-OEA is a member of the family of compounds known as fatty acid ethanolamides, which are involved in various physiological processes, including pain modulation, inflammation, and metabolism.
Mécanisme D'action
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's mechanism of action is not fully understood, but it is thought to involve the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to bind to PPAR-α and activate its downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the accumulation of fat in the liver and improve liver function in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its relatively low toxicity profile. Studies have shown that it has a high therapeutic index, meaning that it can be administered at doses that are well-tolerated by animals without causing significant side effects. However, one limitation of using 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer and study.
Orientations Futures
There are several future directions for research on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide. One area of research could focus on investigating its potential as a treatment for metabolic disorders, such as diabetes and non-alcoholic fatty liver disease. Another area of research could focus on understanding its mechanism of action and identifying other targets that it may interact with. Additionally, more research is needed to determine the optimal dosing and administration of 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide for various therapeutic applications.
Méthodes De Synthèse
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylacetic acid with oxan-2-ylmethyl bromide to form N-(2-bromoethyl) 3-aminophenylacetamide. This intermediate product is then reacted with sodium hydride and ethyl acetate to form 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One area of research has focused on 2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide's anti-inflammatory properties, with studies demonstrating that it can reduce inflammation in animal models of arthritis and colitis. Other studies have investigated its potential as a pain reliever, with results showing that it can reduce pain in animal models of neuropathic pain and inflammatory pain.
Propriétés
IUPAC Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-13-5-3-4-12(10-13)11-15(18)17-8-7-14-6-1-2-9-19-14/h3-5,10,14H,1-2,6-9,11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZDHNHKLYFPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCNC(=O)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B6633281.png)

![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)